
2-Phenyl-1,3-oxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyloxazolidin-4-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant applications in medicinal chemistry, particularly as chiral auxiliaries in asymmetric synthesis and as antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method includes the reduction of a precursor compound using potassium borohydride under acidic conditions, followed by cyclization with diethyl carbonate under alkaline conditions . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: For industrial-scale production, the synthesis of 2-phenyloxazolidin-4-one can be optimized by using readily available raw materials and ensuring the reaction conditions are safe and scalable. The process involves the use of non-flammable and non-explosive reagents, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in synthetic organic chemistry .
Wissenschaftliche Forschungsanwendungen
2-Phenyloxazolidin-4-one has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Derivatives of oxazolidinones, such as linezolid, are used as antibacterial agents.
Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-phenyloxazolidin-4-one and its derivatives, particularly in antibacterial applications, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This unique mechanism makes it effective against resistant bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced efficacy and tolerability.
Uniqueness: 2-Phenyloxazolidin-4-one is unique due to its versatility in synthetic applications and its role as a precursor to various biologically active compounds. Its ability to act as a chiral auxiliary and its effectiveness in antibacterial applications set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
38052-67-4 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H9NO2/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) |
InChI-Schlüssel |
RVFRYUNGRFJAFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


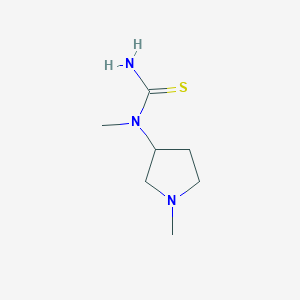

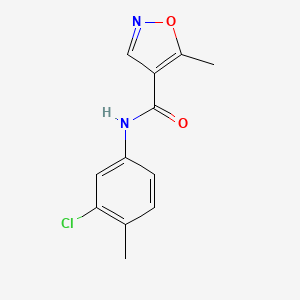
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
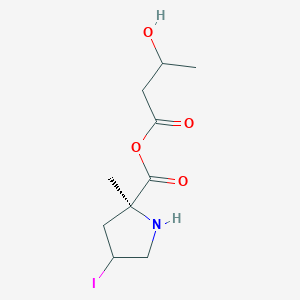
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)

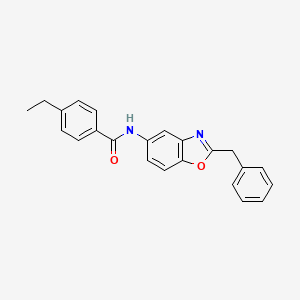

![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
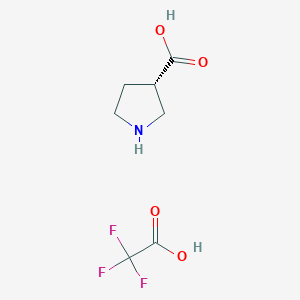
![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)
